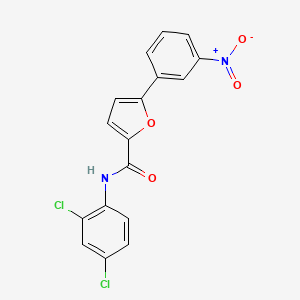![molecular formula C18H25N3O2S B6029400 5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)
5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a morpholine ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole core. The morpholine ring can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiazolidine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting, as it is a common motif in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds like linsidomine, which also contain a morpholine ring, can be compared to this compound.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine, share structural similarities.
Uniqueness
What sets 5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine apart is the combination of the thiazole and morpholine rings with the methoxyphenyl group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-20(2)18-19-11-17(24-18)13-21-7-8-23-16(12-21)10-14-5-4-6-15(9-14)22-3/h4-6,9,11,16H,7-8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNOKVDPDLOFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CN2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6029320.png)

![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)
![N-[(E)-AMINO[(7-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE](/img/structure/B6029344.png)
![[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B6029346.png)
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6029350.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B6029364.png)

![2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)
![(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B6029391.png)
![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6029407.png)
